(R)-2-Aminobut-3-enoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-氨基丁-3-烯酸,也称为2-氨基丁烯酸,是一种属于d-α-氨基酸类的小型有机分子。这些化合物以其α碳原子上的氨基特征为特征,该碳原子也带有羧基。 2-氨基丁-3-烯酸的独特结构使其成为各个科学领域研究的有趣课题 .

准备方法

合成路线和反应条件: 2-氨基丁-3-烯酸的合成通常涉及在受控条件下使用合适的原料进行反应。 一种常见的方法是将适当的醛与氨基酸衍生物缩合,然后进行一系列纯化步骤以分离所需的产物 .

工业生产方法: 2-氨基丁-3-烯酸的工业生产可能涉及使用优化反应条件进行大规模化学合成,以最大限度地提高产量和纯度。 这通常包括使用催化剂、温度控制和先进的纯化技术,以确保化合物符合行业标准 .

化学反应分析

反应类型: 2-氨基丁-3-烯酸会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的氧代衍生物。

还原: 还原反应可以将化合物转化为其还原形式。

取代: 氨基和羧基可以与合适的试剂发生取代反应.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常使用硼氢化钠和氢化锂铝等还原剂。

取代: 烷基卤化物和酰氯等试剂用于取代反应.

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生氧代衍生物,而还原可能会产生胺衍生物 .

科学研究应用

2-氨基丁-3-烯酸在科学研究中具有广泛的应用:

化学: 它被用作合成更复杂分子的构建块。

生物学: 该化合物被研究以了解其在代谢途径和酶相互作用中的作用。

医学: 研究探索了其潜在的治疗应用,包括其对特定生物靶点的影响。

工业: 它用于生产药物和其他化学产品.

作用机制

2-氨基丁-3-烯酸的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可以调节这些靶标的活性,从而导致各种生物效应。 涉及的途径可能包括代谢过程和信号转导机制 .

类似化合物:

2-氨基丁酸: 另一种具有类似结构特征的d-α-氨基酸。

3-氨基丁烯酸: 与2-氨基丁-3-烯酸共享不饱和碳链。

乙烯基甘氨酸: 一种相关的化合物,其乙烯基连接到氨基酸主链上.

独特性: 2-氨基丁-3-烯酸因其特定的结构构型而独特,赋予其独特的化学和生物学特性。

相似化合物的比较

2-Aminobutyric Acid: Another d-alpha-amino acid with similar structural features.

3-Aminobutenoic Acid: Shares the unsaturated carbon chain with 2-Ammoniobut-3-Enoate.

Vinylglycine: A related compound with a vinyl group attached to the amino acid backbone.

Uniqueness: 2-Ammoniobut-3-Enoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

生物活性

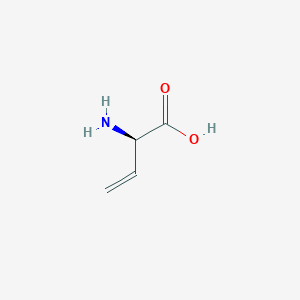

(R)-2-Aminobut-3-enoic acid, commonly referred to as vinylglycine, is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes a vinyl group and an amino group, which contribute to its reactivity and interactions within biological systems.

Chemical Structure and Properties

- Molecular Formula : C4H7NO2

- Molecular Weight : Approximately 101.1 g/mol

- Structure : The compound features a double bond in its side chain, distinguishing it from standard amino acids.

The stereochemistry of this compound is significant, as it influences its biological activity, particularly its interaction with receptors and enzymes.

1. Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in neurotransmitter synthesis. Its structural similarity to glycine allows it to interact with glycine receptors, which may modulate neurotransmission and neuromodulation. This interaction is crucial in the context of neurological disorders where glycine signaling is altered.

2. Neurotransmitter Precursor

This compound serves as a precursor in the biosynthesis of neurotransmitters, potentially influencing synaptic transmission. Studies have indicated that this compound can participate in various metabolic pathways, thereby affecting neurotransmitter levels and activity.

3. Anti-Cancer Properties

Research has suggested that this compound may exhibit anti-cancer properties by disrupting metabolic pathways in cancer cells. Its ability to inhibit specific enzymes involved in cell metabolism can lead to reduced proliferation of cancerous cells.

Study on GABA Receptor Interaction

A significant study investigated the effects of various GABA analogues on rat ρ3 GABA receptors expressed in Xenopus oocytes. The findings indicated that this compound could functionally differentiate between different GABA receptor subtypes, suggesting potential therapeutic applications in modulating GABAergic signaling .

Synthesis and Characterization

A three-step synthesis of this compound has been developed, demonstrating its accessibility for research purposes. This synthesis was based on readily available starting materials and involved optical resolution techniques to obtain the desired stereoisomer .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Glycine | Standard Amino Acid | Simplest amino acid; no double bond |

| L-Alanine | Standard Amino Acid | Methyl side chain; non-polar |

| D-Vinylglycine | Enantiomer | Opposite stereochemistry; similar reactivity |

| 3-Aminopropanoic Acid | Similar Backbone | Different functional groups; no double bond |

This compound's unique vinyl group and specific stereochemistry contribute to its distinct biological activities compared to these structurally similar compounds.

属性

IUPAC Name |

(2R)-2-aminobut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVLGLPAZTUBKX-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。